1-(4-methoxy-3-methylbenzyl)azocane
Description
1-(4-Methoxy-3-methylbenzyl)azocane is an azocane derivative featuring an eight-membered saturated nitrogen-containing ring (azocane) substituted with a benzyl group at the 1-position. The benzyl group is further substituted with a methoxy group at the para position and a methyl group at the meta position.
Properties
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-12-15(8-9-16(14)18-2)13-17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLWXSXPRPBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-Chlorobenzyl)azocane ()
- Molecular Formula : C₁₄H₂₀ClN
- Key Differences : The benzyl group is substituted with a chlorine atom at the para position instead of methoxy and methyl groups.
- Impact : The electron-withdrawing chlorine atom may reduce electron density on the aromatic ring compared to the electron-donating methoxy group in 1-(4-methoxy-3-methylbenzyl)azocane. This could alter binding affinity in biological systems, such as enzyme inhibition or receptor interactions.
- Physical Data: Average mass = 237.771 g/mol; Monoisotopic mass = 237.128427 g/mol .
1-(2-Methylbenzyl)azocane ()
- Molecular Formula : C₁₅H₂₄N
- Key Differences : The methyl group is at the ortho position on the benzyl ring.
- Synthesis : High-yield synthesis (93%) via alkylation of azocane with 2-methylbenzyl bromide .
- Spectroscopic Data : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.38–7.16 ppm and azocane protons at δ 1.75–1.49 ppm .
Functional Group Variations
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid ()
- Molecular Formula : C₁₅H₂₀N₂O₄
- Key Differences : A piperazine ring replaces the azocane ring, with an additional acetic acid group and a ketone at the 3-position.
- These features contrast with the hydrophobic azocane ring in the target compound, suggesting divergent pharmacokinetic profiles.
1-(3,4,5-Trimethoxybenzoyl)azocane ()
- Key Differences : A benzoyl group (carbonyl-linked) replaces the benzyl group, with methoxy substituents at the 3, 4, and 5 positions.
- Impact : The electron-deficient benzoyl group may engage in stronger dipole interactions compared to the benzyl group. The trimethoxy substitution could enhance π-π stacking in biological targets.
Azocane-Containing Xanthine Derivatives ()
- Example : Compound 65 (1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylxanthine) exhibits potent AChE inhibition (IC₅₀ = 0.089 μM), surpassing galantamine.
- Relevance : The bulk azocane ring in compound 65 enhances AChE inhibition, suggesting that the azocane moiety in this compound may similarly contribute to bioactivity. However, the absence of the xanthine core and propargylamine linker in the target compound likely alters its mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
